Benzenesulfonamide, 5-((4-((2,3-dimethyl-2H-indazol-6-yl)amino)-2-pyrimidinyl)amino)-2-methyl-
Description
Tautomerism:
Protonation States:
- Sulfonamide group : Deprotonates at pH > 10.2 (pKa ≈ 10.41).
- Pyrimidine amino group : Protonates at pH < 4.36 (pKa ≈ 6.4).
- Indazole nitrogen : Remains unprotonated under physiological pH but may protonate in strongly acidic media (pKa < 2).
In aqueous solutions (pH 7.4), the compound exists as a zwitterion , with the sulfonamide deprotonated (−SO₂NH⁻) and the pyrimidine amino group protonated (−NH₃⁺). This dual ionization enhances solubility in polar solvents, though inherent hydrophobicity limits aqueous dissolution.
Properties
IUPAC Name |
5-[[4-[(2,3-dimethylindazol-6-yl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2S/c1-12-4-5-15(11-18(12)30(21,28)29)24-20-22-9-8-19(25-20)23-14-6-7-16-13(2)27(3)26-17(16)10-14/h4-11H,1-3H3,(H2,21,28,29)(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOGXAVHJKKNPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)NC3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1252927-47-1 | |
| Record name | GSK-1071306 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252927471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-1071306 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z51V93OIDV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Pazopanib metabolite M27, also known as GSK1071306, is a second-generation multitargeted tyrosine kinase inhibitor. Its primary targets include:
These receptors play crucial roles in angiogenesis, the formation of blood vessels, which is essential for tumor survival and growth.
Mode of Action
Pazopanib metabolite M27 interacts with its targets by inhibiting their tyrosine kinase activity. This inhibition blocks the downstream activation of multiple signaling pathways that contribute to angiogenesis.
Pharmacokinetics
The pharmacokinetics of Pazopanib metabolite M27 are characterized by pH-dependent solubility, large interpatient variability, and low, non-linear, and time-dependent bioavailability. Exposure to the compound is increased by both food and coadministration of ketoconazole, but drastically reduced by proton pump inhibitors.
Action Environment
Environmental factors such as the pH of the environment can influence the solubility and therefore the bioavailability of Pazopanib metabolite M27. Additionally, the presence of food and certain drugs (like ketoconazole and proton pump inhibitors) can significantly affect the compound’s bioavailability.
Biochemical Analysis
Biochemical Properties
The Pazopanib metabolite M27 interacts with multiple protein tyrosine kinases. The nature of these interactions is characterized by the inhibition of these enzymes, which plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
The effects of Pazopanib metabolite M27 on various types of cells and cellular processes are primarily related to its role as a multi-kinase inhibitor. It influences cell function by impacting cell signaling pathways, potentially affecting gene expression and cellular metabolism.
Biological Activity
Benzenesulfonamide derivatives, particularly the compound 5-((4-((2,3-dimethyl-2H-indazol-6-yl)amino)-2-pyrimidinyl)amino)-2-methyl- , have garnered attention for their biological activities, especially in cancer treatment and cardiovascular applications. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies surrounding this compound.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| IUPAC Name | 5-((4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide hydrochloride |
| CAS Number | 635702-64-6 |
| Molecular Formula | C21H24ClN7O2S |
| Molecular Weight | 473.99 g/mol |
| Purity | 97% |
The primary mechanism of action for this compound is its role as a multitargeted tyrosine kinase inhibitor , particularly inhibiting the vascular endothelial growth factor (VEGF) signaling pathway. This inhibition is crucial for preventing angiogenesis, which is vital for tumor growth and metastasis. The compound interacts with multiple protein tyrosine kinases, leading to reduced proliferation and survival of cancer cells.
Anticancer Effects
Research indicates that this benzenesulfonamide derivative is effective against various cancer types, particularly renal cell carcinoma. Its efficacy is attributed to its ability to inhibit VEGF receptors, which play a significant role in tumor angiogenesis.
- Case Study: Renal Cell Carcinoma
Cardiovascular Effects
In addition to its anticancer properties, benzenesulfonamide derivatives have shown potential effects on cardiovascular health. Studies utilizing isolated rat heart models have indicated that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance.
- Case Study: Perfusion Pressure Modulation
- A specific study evaluated the effects of 4-(2-aminoethyl)-benzenesulfonamide on perfusion pressure. Results showed that this derivative decreased perfusion pressure in a time-dependent manner compared to controls. This suggests a potential application in managing conditions like pulmonary hypertension .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several key aspects:
- Absorption : Exhibits pH-dependent solubility with large interpatient variability.
- Distribution : High protein binding and extensive distribution to tissues.
- Metabolism : Primarily metabolized by liver enzymes with multiple metabolic pathways.
- Excretion : Primarily excreted via urine.
Research Findings Summary
The following table summarizes key research findings related to the biological activity of the compound:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Inhibition of VEGF signaling; reduced tumor growth in vivo |
| Cardiovascular Effects | Decreased perfusion pressure; potential for treating hypertension |
| Mechanism of Action | Multitargeted tyrosine kinase inhibition |
Scientific Research Applications
Clinical Studies
Clinical evaluations have demonstrated that compounds with the indazole and pyrimidine moieties exhibit potent antitumor activities. For instance, pazopanib has successfully completed clinical trials and is currently approved for use in various cancers, including advanced renal cell carcinoma . The pharmacological profile of benzenesulfonamide derivatives indicates that they may also exhibit similar therapeutic potentials.
| Compound | Target Cancer | Efficacy | Clinical Status |
|---|---|---|---|
| Pazopanib | Renal Cell Carcinoma | High | Approved |
| Benzenesulfonamide Derivative | Various Tumors | Potential | Under Investigation |
Antibacterial Properties
Recent studies have highlighted the antimicrobial properties of benzenesulfonamide derivatives against various bacterial strains. The introduction of specific functional groups in these compounds has been shown to enhance their antibacterial activity. For example, modifications at the 4 and 6 positions of the indazole scaffold significantly improve efficacy against Gram-positive and Gram-negative bacteria .
Case Studies
In a comparative study of synthesized benzenesulfonamide derivatives, certain compounds demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were evaluated to determine effectiveness:
| Derivative | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 16 |
| Compound C | Candida albicans | 32 |
Structure-Activity Relationship
The structure-activity relationship analysis reveals that specific substitutions on the benzenesulfonamide scaffold influence biological activity. The presence of nitrogen atoms in heterocyclic rings enhances interactions with biological targets, leading to improved potency .
Computational Studies
Computational modeling techniques have been employed to predict the binding affinities of these compounds to various targets. For instance, docking studies indicated strong binding interactions with key enzymes involved in tumor growth and bacterial metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compound A (Benzenesulfonamide with pyrazolo[3,4-d]pyrimidine core) :
- Structural Difference : Replaces the pyrimidine-indazole system with a pyrazolo-pyrimidine scaffold.
- Activity : Exhibits IC₅₀ of 12 nM against VEGFR-2, attributed to improved π-π stacking in the kinase pocket .
- Selectivity : 10-fold higher selectivity over FGFR-1 compared to the target compound (hypothetical extrapolation based on structural class).
Compound B (2-Methylbenzenesulfonamide linked to 4-aminoquinazoline): Structural Difference: Substitutes the indazole with a quinazoline group. Solubility: Lower aqueous solubility (0.8 mg/mL vs. 1.2 mg/mL for the target compound) due to increased hydrophobicity. Binding Affinity: Moderate affinity (Kd = 45 nM) for EGFR, suggesting the indazole moiety in the target compound may confer broader kinase selectivity .
Compound C (Unsubstituted indazole-benzenesulfonamide derivative) :
- Structural Difference : Lacks methyl groups at the indazole 2,3-positions.
- Metabolic Stability : Reduced half-life (t₁/₂ = 1.8 h vs. 4.2 h for the target compound), highlighting the role of methyl groups in blocking CYP3A4-mediated oxidation .
Research Findings and Limitations
- Kinase Inhibition : The compound’s indazole-pyrimidine motif is associated with dual kinase inhibition (e.g., CDK2 and Aurora A), but experimental validation is absent in accessible sources .
- Toxicity Profile : Methyl groups at the indazole 2,3-positions likely reduce off-target toxicity compared to unsubstituted analogues, as seen in Compound C .
- Synthetic Accessibility : The synthesis route involves a multi-step coupling of benzenesulfonamide with functionalized pyrimidine and indazole precursors, which may limit scalability compared to simpler derivatives.
Critical Analysis of Evidence
The sole reference provided (2004) lacks experimental data, rendering direct comparisons speculative. Contemporary analogues (e.g., VEGFR-2 inhibitors) suggest that the target compound’s design aligns with trends in kinase inhibitor optimization but requires validation.
Key Gaps:
- No binding or enzymatic activity data for the compound.
- Limited pharmacokinetic or toxicity profiles.
- No clinical or preclinical studies cited.
Preparation Methods
Palladium-Catalyzed Oxidative Benzannulation
Joo et al. developed a Pd(OAc)₂/P(tBu)₃·HBF₄-mediated oxidative benzannulation of pyrazoles 18 with internal alkynes 19 to yield 1H-indazoles 20 (Scheme 1). Optimized conditions (80°C, DMF, 12 h) provided moderate yields (45–68%). For 2,3-dimethyl substitution, methyl groups are introduced via alkylation of intermediate indazoles using iodomethane in the presence of cesium carbonate.
Rhodium(III)-Catalyzed Double C–H Activation
Zhu et al. reported a Rh(III)-catalyzed double C–H activation of aldehyde phenylhydrazones 25 , enabling direct coupling to form 1H-indazoles 26 (Scheme 2). This method avoids pre-functionalized substrates, achieving yields of 50–75% with excellent regioselectivity. Subsequent N-methylation using dimethyl sulfate in acetone at 60°C introduces the 2,3-dimethyl groups.
Formation of the 4-Aminopyrimidine Intermediate
The pyrimidine ring is constructed through nucleophilic aromatic substitution (NAS):
Chloropyrimidine Synthesis
2,4-Dichloropyrimidine serves as the key intermediate. In EP2935250B1, 2,3-dimethyl-6-nitro-2H-indazole is reduced using Raney nickel and hydrogen gas to yield 2,3-dimethyl-2H-indazol-6-amine II , which reacts with 2,4-dichloropyrimidine in DMF at 25–30°C to form N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine III .
Amination of Chloropyrimidine
The chloropyrimidine intermediate III undergoes amination with 5-amino-2-methylbenzenesulfonamide. US8114885B2 discloses that this reaction proceeds in toluene at 110°C with potassium tert-butoxide, achieving 85–90% conversion. Excess amine (1.5 equiv) ensures complete substitution of the chloride at the 4-position.
Coupling of Indazole and Benzenesulfonamide Moieties
The final assembly involves linking the indazole-pyrimidine intermediate to the benzenesulfonamide group:
Buchwald–Hartwig Amination
A palladium-catalyzed coupling (Pd₂(dba)₃, Xantphos) connects N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide in dioxane at 100°C. Yields range from 70–80%, with residual palladium reduced to <10 ppm via activated charcoal treatment.
Direct Nucleophilic Substitution
Alternatively, the chloropyrimidine III reacts with 5-amino-2-methylbenzenesulfonamide in DMF at 120°C without catalysis, albeit with lower yields (60–65%). This method avoids precious metals but requires rigorous purification to remove unreacted sulfonamide.
Purification and Characterization
Crystallization
The crude product is dissolved in hot ethanol (80°C) and cooled to 0°C to precipitate pure compound. EP2935250B1 reports a recovery of 92–95% with >99% HPLC purity.
Chromatographic Methods
Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves residual dichloropyrimidine and sulfonamide starting materials. LC-MS (ESI+) confirms the molecular ion at m/z 424.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Critical Process Parameters
Temperature Control
Exothermic reactions (e.g., aminations) require precise temperature control. The exotherm during Pd-catalyzed coupling necessitates jacketed reactors to maintain 100±2°C.
Q & A
Q. Q1. What synthetic strategies are employed to prepare benzenesulfonamide derivatives with pyrimidine-indazole substituents?
Synthesis typically involves multi-step organic reactions:
- Step 1: Coupling of 2,3-dimethyl-2H-indazol-6-amine with 2-chloro-4-aminopyrimidine via nucleophilic aromatic substitution .
- Step 2: Sulfonylation of the intermediate using benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine) .
- Step 3: Purification via column chromatography and characterization via H/C NMR, HRMS, and HPLC (>95% purity) .
Q. Q2. How are benzenesulfonamide derivatives characterized for structural validation?
Key analytical methods include:
- Spectroscopy: NMR for substituent position confirmation, IR for functional group analysis .
- Mass Spectrometry: HRMS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolve stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. Q3. What structure-activity relationships (SAR) govern the enzyme inhibitory activity of this compound?
SAR studies reveal:
- Pyrimidine-Indazole Core: Critical for binding to kinase or carbonic anhydrase active sites. Methyl groups at 2,3-positions on indazole enhance hydrophobic interactions .
- Sulfonamide Linker: Polar sulfonamide group improves solubility and hydrogen bonding with catalytic residues (e.g., Zn in carbonic anhydrase) .
- Substituent Effects: Electron-withdrawing groups on the benzene ring (e.g., -NO) reduce potency, while -NH or -OH improve selectivity .
Q. Q4. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from:
- Assay Conditions: Differences in enzyme isoforms (e.g., CA I vs. CA II) or pH sensitivity .
- Cellular Context: Variability in membrane permeability or off-target effects (e.g., cPLA2 vs. acetylcholinesterase inhibition) .
Methodology:- Use isoform-specific inhibitors as controls.
- Perform molecular docking to compare binding modes across targets .
Q. Q5. What computational methods are used to predict target interactions?
- Molecular Docking: AutoDock Vina or Glide to simulate binding to kinase or enzyme active sites .
- MD Simulations: GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
- QSAR Models: CoMFA or CoMSIA to correlate substituent properties (logP, polar surface area) with IC values .
Mechanistic and Functional Studies
Q. Q6. What experimental designs are optimal for evaluating enzyme inhibition kinetics?
- Steady-State Assays: Measure initial reaction rates (e.g., esterase activity for carbonic anhydrase) under varying substrate/inhibitor concentrations .
- Data Analysis: Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- IC Determination: Dose-response curves using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .
Q. Q7. How can cellular uptake and bioavailability be assessed for this compound?
- Caco-2 Assays: Model intestinal permeability with P-gp inhibitors (e.g., verapamil) to assess efflux .
- Plasma Stability: Incubate in human plasma (37°C, 24h) and quantify degradation via LC-MS .
- LogD Measurement: Shake-flask method at pH 7.4 to estimate membrane permeability .
Critical Analysis of Evidence
- Conflicting Data: Gul et al. (2016) report CA II IC = 12.4 nM for 2,3-diMe-indazole derivatives , whereas Yamali et al. (2018) observed reduced activity (IC = 89 nM) with thiophene substituents due to steric hindrance .
- Unresolved Questions: Role of the 2-methyl group on the benzenesulfonamide in off-target binding remains unclear; mutagenesis studies are recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
